

# A Comparative Guide to (R)-INCB054329 (Pemigatinib) for Cholangiocarcinoma with FGFR2 Alterations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-INCB054329 |           |
| Cat. No.:            | B608088        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(R)-INCB054329**, also known as pemigatinib, with alternative therapies for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions or rearrangements. The information is compiled from clinical trial data and is intended to support research and drug development efforts.

## **Executive Summary**

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3, that has demonstrated significant clinical activity in patients with cholangiocarcinoma and FGFR2 fusions or rearrangements. This targeted therapy offers a valuable alternative to standard chemotherapy. This guide will delve into the clinical trial results of pemigatinib and compare them with other FGFR inhibitors, namely futibatinib and infigratinib, as well as the standard-of-care chemotherapy regimen of gemcitabine plus cisplatin.

## **Comparative Efficacy of Targeted Therapies**

The following table summarizes the key efficacy outcomes from pivotal clinical trials of pemigatinib and its main competitors in the treatment of previously treated, advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. It is important to note







that these data are from separate, single-arm trials, and direct cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.



| Treatment       | Clinical<br>Trial            | Patient<br>Population                                                                          | Overall<br>Response<br>Rate<br>(ORR) | Median Duration of Response (DOR) (months) | Median Progressi on-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
|-----------------|------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------|--------------------------------------------|--------------------------------------------------|---------------------------------------|
| Pemigatini<br>b | FIGHT-202                    | Previously treated, unresectab le advanced/ metastatic CCA with FGFR2 fusions/rea rrangement s | 37%[1][2]<br>[3]                     | 9.1[1][3]                                  | 7.0[1][3]                                        | 17.5[1][2]<br>[3]                     |
| Futibatinib     | FOENIX-<br>CCA2              | Previously treated, unresectab le/metastati c iCCA with FGFR2 fusions/rea rrangement s         | 41.7%                                | 9.5 - 9.7                                  | 8.9 - 9.0                                        | 20.0 - 21.7                           |
| Infigratinib*   | Phase 2<br>(NCT0215<br>0967) | Previously treated, unresectab le advanced/ metastatic CCA with FGFR2 fusions/rea              | 23.1%[4]                             | 5.0[4]                                     | 7.3[4]                                           | 12.2[4]                               |



rrangement

S

\*Note: The FDA approval for infigratinib for this indication was withdrawn in May 2024 due to difficulties in recruiting for the confirmatory trial.[5]

# **Comparison with Standard Chemotherapy**

Standard-of-care chemotherapy for advanced cholangiocarcinoma has historically been a combination of gemcitabine and cisplatin. The landmark ABC-02 trial established this regimen as the first-line standard of care. However, this trial did not specifically report outcomes for the subgroup of patients with FGFR2 fusions or rearrangements.[6][7] Retrospective analyses have provided some insights into the efficacy of gemcitabine and cisplatin in this specific patient population.

| Treatment                  | Study Type                                                 | Patient<br>Population                                           | Median Progression- Free Survival (PFS) (months) | Median Overall<br>Survival (OS)<br>(months) |
|----------------------------|------------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------|---------------------------------------------|
| Gemcitabine +<br>Cisplatin | Retrospective<br>Analysis                                  | First-line treatment of iCCA with FGFR2 fusions/rearrang ements | 5.5                                              | 31.3                                        |
| Gemcitabine +<br>Cisplatin | Pooled post hoc<br>analysis of ABC-<br>01, -02, -03 trials | First-line treatment of iCCA (molecularly unselected)           | 8.4                                              | 15.4[8]                                     |

It is crucial to recognize the limitations of comparing data from a prospective, single-arm targeted therapy trial in a second-line or later setting with retrospective data from first-line chemotherapy in a molecularly defined subgroup. A prospective, randomized controlled trial,



FIGHT-302, is currently underway to directly compare first-line pemigatinib with gemcitabine plus cisplatin in patients with cholangiocarcinoma and FGFR2 rearrangements.[5]

# Safety and Tolerability Profile

The safety profiles of the FGFR inhibitors are broadly similar, with class-specific adverse events being common.

| Adverse Event                        | Pemigatinib (FIGHT-<br>202)                                                  | Futibatinib (FOENIX-CCA2)                                         | Infigratinib (Phase 2)                                                |
|--------------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------|
| Most Common (Any<br>Grade)           | Hyperphosphatemia<br>(58.5%), alopecia<br>(49.7%), diarrhea<br>(47.6%)[1][3] | Hyperphosphatemia<br>(85%), alopecia<br>(33%), dry mouth<br>(30%) | Hyperphosphatemia (76.9%), stomatitis (54.6%), fatigue (39.8%)[4]     |
| Grade ≥3 Treatment-<br>Related       | Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4]        | Hyperphosphatemia<br>(30%)                                        | Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4] |
| Treatment Discontinuation due to AEs | 10.2%[1][3]                                                                  | 6%                                                                | Not explicitly reported in the same format                            |

Hyperphosphatemia is a known on-target effect of FGFR inhibition and is typically managed with phosphate binders and dietary restrictions.[9] Ocular toxicities, such as dry eye and retinal pigment epithelial detachment, are also important risks associated with pemigatinib and other FGFR inhibitors that require regular ophthalmologic monitoring.[10]

# **Experimental Protocols** FIGHT-202 (Pemigatinib)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[1][11]
- Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGFR2 gene fusions or rearrangements



(Cohort A), other FGF/FGFR alterations (Cohort B), or no FGF/FGFR alterations (Cohort C). [1][3][11]

- Intervention: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[3][11]
- Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[3]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
   Overall Survival (OS), and safety.[3]

### **FOENIX-CCA2** (Futibatinib)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[12][13]
- Patient Population: Patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.[12][13]
- Intervention: Futibatinib 20 mg orally once daily.[12][13]
- Primary Endpoint: ORR based on independent central radiology review.[12][13]
- Secondary Endpoints: Disease control rate, DOR, and safety.[14]

### **Infigratinib Phase 2 Trial (NCT02150967)**

- Study Design: A multicenter, open-label, single-arm phase 2 trial.[4]
- Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[4]
- Intervention: Infigratinib 12\_5 mg orally once daily for 21 consecutive days followed by 7 days off therapy in 28-day cycles.[4]
- Primary Endpoint: ORR.[4]
- Secondary Endpoints: PFS, disease control rate, OS, and safety.[4]



# Visualizations FGFR Signaling Pathway and Mechanism of Action of Pemigatinib





Click to download full resolution via product page

Caption: FGFR2 signaling pathway and the inhibitory action of Pemigatinib.



# **Experimental Workflow for the FIGHT-202 Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the FIGHT-202 clinical trial.

# Logical Relationship of Treatment Options for Advanced Cholangiocarcinoma





Click to download full resolution via product page

Caption: Treatment pathway for advanced cholangiocarcinoma.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. gioncologynow.com [gioncologynow.com]
- 4. FDA Approves Infigratinib for Advanced/Metastatic Cholangiocarcinoma With FGFR2 Rearrangements - Oncology Data Advisor [oncdata.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced
   Cholangiocarcinoma: Current State and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced biliary tract cancer: clinical outcomes with ABC-02 regimen and analysis of prognostic factors in a tertiary care center in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pemigatinib (Pemazyre) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PEMAZYRE® (pemigatinib) Dosing & Administration [hcp.pemazyre.com]
- 11. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 12. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. ascopubs.org [ascopubs.org]
- 14. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
- To cite this document: BenchChem. [A Comparative Guide to (R)-INCB054329 (Pemigatinib) for Cholangiocarcinoma with FGFR2 Alterations]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b608088#r-incb054329-clinical-trial-results-and-patient-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com